COc1cc(C(F)F)c(F)cc1Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound COc1cc(C(F)F)c(F)cc1Br is a brominated aromatic compound with fluorinated substituents It is characterized by the presence of a bromine atom and multiple fluorine atoms attached to a benzene ring, along with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of COc1cc(C(F)F)c(F)cc1Br typically involves the bromination of a fluorinated aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorinated benzene derivative is treated with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile, such as an amine or a thiol.
Oxidation Reactions: The methoxy group in the compound can be oxidized to form a carbonyl group, leading to the formation of a ketone or an aldehyde.
Reduction Reactions: The compound can be reduced using reducing agents, such as lithium aluminum hydride, to yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution: Formation of substituted aromatic compounds with various functional groups.
Oxidation: Formation of carbonyl-containing compounds, such as ketones and aldehydes.
Reduction: Formation of dehalogenated hydrocarbons.
Scientific Research Applications
COc1cc(C(F)F)c(F)cc1Br has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs for treating various diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of COc1cc(C(F)F)c(F)cc1Br involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
COc1cc(C(F)F)c(F)cc1Cl: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
COc1cc(C(F)F)c(F)cc1I:
COc1cc(C(F)F)c(F)cc1H: A non-halogenated analog with different chemical behavior and lower reactivity.
Uniqueness: COc1cc(C(F)F)c(F)cc1Br is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. The combination of these halogens allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-5-fluoro-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQINBJMRBYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.